2-(Benzyloxy)-3,5-difluorophenylboronic acid

LSD1/KDM1 inhibition Epigenetic drug discovery Mechanism-based enzyme inactivation

Crucial for LSD1/KDM1 inhibitor synthesis—this 2-benzyloxy-3,5-difluoro isomer (CAS 1150114-56-9) is the exclusive precursor for installing the 3,5-difluoro-2-phenylmethoxyphenyl pharmacophore into trans-2-PCPA scaffolds via Suzuki coupling, enabling S2101-class inhibitors with 4560 M⁻¹s⁻¹ kinact/Kᵢ and >250-fold selectivity. No other regioisomer delivers this geometric fidelity. High lipophilicity (logP 4.05) supports CNS drug discovery. Procure at ≥98% purity to ensure coupling reproducibility.

Molecular Formula C13H11BF2O3
Molecular Weight 264.03 g/mol
CAS No. 1150114-56-9
Cat. No. B1522722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzyloxy)-3,5-difluorophenylboronic acid
CAS1150114-56-9
Molecular FormulaC13H11BF2O3
Molecular Weight264.03 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC(=C1OCC2=CC=CC=C2)F)F)(O)O
InChIInChI=1S/C13H11BF2O3/c15-10-6-11(14(17)18)13(12(16)7-10)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2
InChIKeyIHFUXROSLRIZDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Benzyloxy)-3,5-difluorophenylboronic acid (CAS 1150114-56-9) – Essential Procurement Intelligence for Suzuki-Coupling and Medicinal Chemistry Programs


2-(Benzyloxy)-3,5-difluorophenylboronic acid (CAS 1150114-56-9) is an arylboronic acid building block with the molecular formula C₁₃H₁₁BF₂O₃ and a molecular weight of 264.03 g/mol, typically supplied at ≥98% purity . It belongs to the class of difluorinated phenylboronic acids bearing a benzyloxy substituent, a structural family widely employed in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions for the construction of biaryl and styrenyl architectures . The compound features a distinctive 2-benzyloxy-3,5-difluoro substitution pattern that places the benzyloxy group ortho to the boronic acid moiety, a regiochemical arrangement that directly enables the synthesis of pharmacologically validated scaffolds including LSD1/KDM1 inhibitors [1].

Why Generic Substitution of 2-(Benzyloxy)-3,5-difluorophenylboronic acid (CAS 1150114-56-9) Is Scientifically Unreliable


Among the benzyloxy-difluorophenylboronic acid isomers (at least six known regioisomers), the position of the benzyloxy group relative to the boronic acid and the two fluorine atoms is not a trivial structural nuance; it dictates both the electronic environment of the boron center during transmetalation and the geometry of the downstream biaryl or drug-like pharmacophore [1]. Substituting the 2-benzyloxy-3,5-difluoro isomer with the 4-benzyloxy-2,6-difluoro (CAS 156635-89-1) or 4-benzyloxy-3,5-difluoro (CAS 156635-88-0) isomer will produce a structurally distinct coupling product, which, in medicinal chemistry campaigns targeting enzymes such as LSD1/KDM1, results in a complete loss of the critical 3,5-difluoro-2-phenylmethoxyphenyl pharmacophore required for potent, mechanism-based inhibition [2]. The quantitative evidence below explains why procurement specifications must lock in this exact CAS number.

Quantitative Differentiation of 2-(Benzyloxy)-3,5-difluorophenylboronic acid (CAS 1150114-56-9) from Its Closest Analogs – Evidence-Based Selection Guide


Regioisomer-Specific Pharmacophore: LSD1/KDM1 Inhibitor S2101 Is Exclusively Derived from the 2-Benzyloxy-3,5-difluoro Substitution Pattern

The 3,5-difluoro-2-phenylmethoxyphenyl fragment, which is directly installed via Suzuki coupling of 2-(benzyloxy)-3,5-difluorophenylboronic acid, constitutes the core aryl ring of compound S2101—a validated LSD1/KDM1 inhibitor. S2101 inhibits LSD1 with an IC₅₀ of 0.99 μM, a Kᵢ of 0.61 μM, and a kinact/Kᵢ of 4560 M⁻¹s⁻¹, and it exhibits selectivity over MAO-B (Kᵢ = 17 μM, kinact/Kᵢ = 18 M⁻¹s⁻¹) and MAO-A (Kᵢ = 110 μM, kinact/Kᵢ = 60 M⁻¹s⁻¹) [1]. By contrast, the regioisomeric 4-benzyloxy-2,6-difluorophenylboronic acid (CAS 156635-89-1) or 3-benzyloxy-2,6-difluorophenylboronic acid (CAS 870718-07-3) would deliver phenyl rings with entirely different substitution vectors, producing compounds that are not known to exhibit comparable LSD1 inhibition.

LSD1/KDM1 inhibition Epigenetic drug discovery Mechanism-based enzyme inactivation

Lipophilicity Differentiation: LogP of 4.05 for the 2-Benzyloxy-3,5-difluoro Isomer vs. 1.22 for the 4-Benzyloxy-3,5-difluoro Isomer

The computed logP for 2-(benzyloxy)-3,5-difluorophenylboronic acid is 4.0525 [1], whereas the regioisomeric 4-(benzyloxy)-3,5-difluorophenylboronic acid (CAS 156635-88-0) has a reported logP of approximately 1.22 . This ~2.8 log-unit difference corresponds to a roughly 630-fold difference in theoretical octanol-water partition coefficient, indicating that the 2-benzyloxy-3,5-difluoro isomer is substantially more lipophilic. Downstream molecules incorporating this fragment will therefore exhibit markedly different membrane permeability and plasma protein binding profiles.

Physicochemical profiling ADME prediction Lipophilic ligand efficiency

Aqueous Solubility Benchmark: 0.195 mg/mL for 2-(Benzyloxy)-3,5-difluorophenylboronic acid

The bench-measured aqueous solubility of 2-(benzyloxy)-3,5-difluorophenylboronic acid is reported as 0.195 mg/mL . While direct comparative solubility data for the closest regioisomers are not publicly available, this value establishes a quantitative baseline for selecting reaction solvents (e.g., dioxane/water or DMF/water mixtures) in Suzuki coupling protocols and for anticipating precipitation behavior during work-up. The compound's GHS classification as a Warning-level irritant (H315, H319) further informs safe-handling requirements .

Solubility Formulation Reaction medium selection

Ortho-Benzyloxy Steric and Electronic Influence on Suzuki Coupling Reactivity

In the general class of ortho-substituted phenylboronic acids, the steric and electronic influence of the ortho substituent on the boron center is well-documented: electron-withdrawing fluorine substituents increase the Lewis acidity of boron (lower pKₐ), accelerating transmetalation, while ortho-alkoxy groups can exert steric hindrance that modulates coupling rates [1]. In 2-(benzyloxy)-3,5-difluorophenylboronic acid, the ortho-benzyloxy group is positioned adjacent to the boronic acid, creating a sterically encumbered boron center that is absent in the 4-benzyloxy-2,6-difluoro (CAS 156635-89-1) and 3-benzyloxy-2,6-difluoro (CAS 870718-07-3) isomers. Literature on polyfluorophenylboronic acids demonstrates that the specific fluorine substitution pattern significantly impacts coupling efficiency; 2,3- and 2,4-difluorophenylboronic acids couple efficiently with SPhos at 80–90 °C, whereas other substitution patterns require specialized precatalysts [2]. By extension, the unique 2-benzyloxy-3,5-difluoro arrangement is expected to exhibit distinct reactivity profiles requiring tailored catalytic conditions compared to isomers lacking ortho substitution.

Suzuki-Miyaura coupling Transmetalation efficiency Steric effects

High-Value Application Scenarios for 2-(Benzyloxy)-3,5-difluorophenylboronic acid (CAS 1150114-56-9) Based on Quantitative Differentiation Evidence


Synthesis of LSD1/KDM1 Mechanism-Based Inhibitors for Epigenetic Oncology Programs

This boronic acid is the direct precursor for installing the 3,5-difluoro-2-phenylmethoxyphenyl fragment into trans-2-phenylcyclopropylamine (2-PCPA) scaffolds via Suzuki coupling, enabling the synthesis of S2101-class LSD1 inhibitors. S2101 achieves a kinact/Kᵢ of 4560 M⁻¹s⁻¹ against LSD1 with ~250-fold selectivity over MAO-A and ~28-fold over MAO-B [1]. No other benzyloxy-difluorophenylboronic acid regioisomer can deliver this exact pharmacophore geometry. Procurement should specify CAS 1150114-56-9 and ≥98% purity to ensure fidelity of the downstream chiral cyclopropylamine coupling step.

Construction of Lipophilic Biaryl Libraries for CNS-Targeted Fragment-Based Drug Discovery

With a computed logP of 4.05 [1], the 2-benzyloxy-3,5-difluoro substitution pattern is particularly suited for generating biaryl intermediates destined for CNS drug targets, where higher lipophilicity (logP 3–5) correlates with improved blood-brain barrier penetration. The analogous 4-benzyloxy-3,5-difluoro isomer (logP ~1.2) would produce compounds with fundamentally different CNS exposure profiles. Researchers building CNS-focused libraries should preferentially source this specific CAS number to maintain consistent physicochemical property ranges across library members.

Suzuki–Miyaura Coupling Under Optimized Catalytic Conditions for Sterically Hindered Boronic Acids

The ortho-benzyloxy substituent creates a sterically demanding boron center, making this compound a relevant test substrate for evaluating new palladium precatalyst systems designed for hindered biaryl bond formation. As demonstrated by Buchwald and coworkers, polyfluorophenylboronic acids with specific substitution patterns require tailored catalytic conditions (e.g., specialized biarylphosphine ligands) to achieve efficient coupling [1]. Procurement of this compound for catalyst development or reaction optimization studies should include documentation of purity (≥98% by HPLC) and water content, as boronic acid dehydration to boroxines can alter reactivity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Benzyloxy)-3,5-difluorophenylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.